molecular formula C16H24BNO2 B1482711 (E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine CAS No. 871366-35-7

(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine

Cat. No. B1482711
CAS RN: 871366-35-7
M. Wt: 273.2 g/mol
InChI Key: UGQQYYZQDNRVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .


Molecular Structure Analysis

The compound contains a boron atom, which is less electronegative than carbon, leading to unique reactivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a common protecting group for boronic acids .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including cross-coupling reactions like the Suzuki reaction .

Scientific Research Applications

Molecular Structure and Conformational Analysis

(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine, as a member of the boric acid ester intermediates, has been studied for its molecular structure through various spectroscopic methods and X-ray diffraction. The compounds in this category have been confirmed structurally by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures have been analyzed using Density Functional Theory (DFT) and compared with X-ray diffraction values, showcasing their conformational stability and physicochemical properties (Huang et al., 2021).

Sensing and Detection Applications

Derivatives of this compound, such as OTB and its imine derivatives (OTBXAs), have shown promising results in the detection of H2O2 vapor, a critical component in peroxide-based explosives. These derivatives exhibit rapid deboronation velocity in the presence of H2O2 vapor, with certain compounds like OTBPA significantly shortening the complete reaction time and improving the sensitivity of hydrogen peroxide detection (Fu et al., 2016). Similarly, boronate-based fluorescence probes derived from this compound have been synthesized for detecting hydrogen peroxide, indicating its significant potential in biomedical and environmental monitoring applications (Lampard et al., 2018).

Prochelator Applications for Oxidative Stress

Prochelators like TRENBSIM, derived from this compound, have been studied for their ability to provide hexadentate ligands for chelating metal ions in response to hydrogen peroxide. This property is crucial for impeding oxidative stress, with specific prochelators showing potential in biological applications due to their ability to prevent iron and copper-induced hydroxyl radical generation (Leed et al., 2011).

Antifungal and Antibacterial Bioactivity

Novel N2B heterocycles formed from the reaction of this compound have demonstrated considerable antifungal activity against strains like Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus. This indicates its potential in developing new antimicrobial agents (Irving et al., 2003).

Mechanism of Action

In the Suzuki reaction, the boronic ester would react with a halide or pseudohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Boronic esters are generally considered safe to handle, but as with all chemicals, they should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Boronic esters continue to be a topic of research due to their utility in organic synthesis. New methods of synthesizing boronic esters and new reactions involving boronic esters are areas of ongoing research .

properties

IUPAC Name

N-propyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-6-11-18-12-13-7-9-14(10-8-13)17-19-15(2,3)16(4,5)20-17/h7-10,12H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQYYZQDNRVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
Reactant of Route 3
Reactant of Route 3
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
Reactant of Route 4
Reactant of Route 4
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
Reactant of Route 5
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
Reactant of Route 6
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.